molecular formula C14H14O B1595119 3-Phenethylphenol CAS No. 33675-75-1

3-Phenethylphenol

Cat. No.: B1595119
CAS No.: 33675-75-1
M. Wt: 198.26 g/mol
InChI Key: AIHZDRMFOVBNAV-UHFFFAOYSA-N
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Description

3-Phenethylphenol, also known as 3-(2-phenylethyl)phenol, is an organic compound with the molecular formula C14H14O. It is a type of phenol, characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenethylphenol can be synthesized through several methods, including:

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. The specific methods may vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions: 3-Phenethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.

    Reducing Agents: Various reducing agents can be used depending on the specific reaction conditions.

Major Products:

    Quinones: Formed through oxidation.

    Hydroquinones: Formed through reduction.

Scientific Research Applications

3-Phenethylphenol has several scientific research applications, including:

Comparison with Similar Compounds

    Phenol: The simplest phenol, known for its antiseptic properties.

    4-Phenethylphenol: Similar structure but with the phenylethyl group in the para position.

    2-Phenethylphenol: Similar structure but with the phenylethyl group in the ortho position.

Uniqueness of 3-Phenethylphenol: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the phenylethyl group on the aromatic ring can significantly affect the compound’s properties and applications .

Properties

IUPAC Name

3-(2-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-8,11,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIHZDRMFOVBNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90187354
Record name 1-(3-Hydroxyphenyl)-2-phenylethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33675-75-1
Record name 1-(3-Hydroxyphenyl)-2-phenylethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033675751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Hydroxyphenyl)-2-phenylethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90187354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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